(1-Methyl-piperidin-4-ylamino)-acetic acid

ADME Prediction Lipophilicity Medicinal Chemistry

(1-Methyl-piperidin-4-ylamino)-acetic acid, also systematically known as N-(1-methylpiperidin-4-yl)glycine or 2-[(1-methylpiperidin-4-yl)amino]acetic acid , is a synthetic organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. Structurally, it belongs to the class of N-substituted glycine derivatives, featuring a 1-methylpiperidin-4-yl group attached to the α-amino position of acetic acid.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 856437-58-6
Cat. No. B1598641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-piperidin-4-ylamino)-acetic acid
CAS856437-58-6
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NCC(=O)O
InChIInChI=1S/C8H16N2O2/c1-10-4-2-7(3-5-10)9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
InChIKeyIGLKNWNXIUIHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1-Methyl-piperidin-4-ylamino)-acetic Acid (CAS 856437-58-6): Compound Identity and Core Specifications


(1-Methyl-piperidin-4-ylamino)-acetic acid, also systematically known as N-(1-methylpiperidin-4-yl)glycine or 2-[(1-methylpiperidin-4-yl)amino]acetic acid [1], is a synthetic organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol [2]. Structurally, it belongs to the class of N-substituted glycine derivatives, featuring a 1-methylpiperidin-4-yl group attached to the α-amino position of acetic acid. Key computed physicochemical properties include a density of 1.13 g/cm³, a boiling point of 297.6°C at 760 mmHg, and a calculated XLogP3-AA value of -2.3, indicating pronounced hydrophilicity [3]. Commercial availability for research purposes typically requires adherence to specifications where vendors routinely supply this compound with a certified purity of NLT 98% .

Procurement Risk: Why (1-Methyl-piperidin-4-ylamino)-acetic Acid Cannot Be Casually Substituted with In-Class Analogs


Substituting (1-Methyl-piperidin-4-ylamino)-acetic acid with closely related N-substituted glycines or piperidinyl amino acids (e.g., unsubstituted N-4-piperidinyl-glycine or 1-benzyl analogs) is a high-risk procurement strategy in medicinal chemistry campaigns. Even minor modifications to the piperidine N-substituent or the amino acid backbone fundamentally alter key molecular properties that govern structure-activity relationships (SAR). For instance, the presence of a specific N-methyl group versus a bulkier N-benzyl group or a hydrogen atom is not merely a scalar adjustment but a discrete structural change that dictates distinct physicochemical profiles—including XLogP3-AA values [1] and hydrogen bonding capabilities—and, consequently, divergent biological target interactions and pharmacokinetic behaviors . Therefore, sourcing a specific analog without rigorous SAR validation will likely introduce confounding variables, invalidate comparative data, and derail lead optimization efforts.

(1-Methyl-piperidin-4-ylamino)-acetic Acid: Quantitative Differentiation from Key Comparators


Hydrophilic-Lipophilic Balance: LogP Comparison with 1-Benzyl Analog

The target compound exhibits a computed XLogP3-AA value of -2.3, a quantitative indicator of its pronounced hydrophilicity [1]. While a direct experimental logP for its 1-benzyl analog is not publicly available in a head-to-head study, the structural substitution of the N-methyl group with a hydrophobic benzyl moiety is a well-established class-level inference for drastically increasing lipophilicity (estimated XLogP3 for the 1-benzyl analog: ~0.0 to +1.0) . This represents a minimum predicted difference of over 2 log units.

ADME Prediction Lipophilicity Medicinal Chemistry SAR

Structural Determinant of CNS Activity: NMDA Receptor Modulation vs. Inert Building Block

The dihydrochloride salt of the free base has been identified and characterized as a glycine transporter-1 (GlyT-1) inhibitor . By inhibiting GlyT-1, it increases synaptic glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor signaling . In contrast, closely related analogs like N-4-Piperidinyl-glycine are primarily characterized as synthetic intermediates without this specific CNS-modulatory annotation in the primary literature .

Neuroscience NMDA Receptor GlyT-1 CNS Drug Discovery

Commercially Guaranteed Research Purity: A Minimum 98% Standard

To ensure reproducibility in biological assays and chemical reactions, procurement of high-purity material is essential. Verified vendors for this specific compound routinely guarantee a minimum purity level of NLT 98% . While other analogs may be available, this established and verifiable purity standard for the CAS 856437-58-6 material reduces the risk of assay interference from unknown impurities compared to sourcing a less common analog where purity may be inconsistent or unverified.

Quality Control Reproducibility Chemical Sourcing Assay Development

(1-Methyl-piperidin-4-ylamino)-acetic Acid: Optimal Research and Development Use Cases


CNS Drug Discovery: Probing NMDA and GlyT-1 Pathways

Given the functional annotation of its dihydrochloride salt as a GlyT-1 inhibitor , this compound is ideally suited for neuroscience research programs focused on N-methyl-D-aspartate (NMDA) receptor modulation. This includes studies on synaptic plasticity, cognitive function, and the exploration of novel therapies for neurological or psychiatric disorders where glycine site modulation is a validated mechanism . Its specific N-methylpiperidine substitution is a critical structural feature for this activity.

Medicinal Chemistry: A Hydrophilic Scaffold for Optimizing ADME Properties

The compound's low computed XLogP3-AA value of -2.3 [1] makes it a strategically useful building block in medicinal chemistry campaigns seeking to reduce overall molecular lipophilicity. It can be incorporated as a polar terminus or linker to improve aqueous solubility and potentially reduce non-specific protein binding and metabolic clearance mediated by cytochrome P450 enzymes. Its use is particularly advantageous over more lipophilic analogs (e.g., 1-benzyl derivatives) when a hydrophilic balance is required .

High-Purity Reagent for Reproducible Biochemical Assays

Procuring this compound with a verified commercial purity of NLT 98% ensures a high-quality reagent for use in sensitive biochemical and biophysical assays (e.g., SPR, ITC, enzyme inhibition studies). This level of purity minimizes the risk of off-target effects or data artifacts introduced by synthetic byproducts, which is crucial for generating reliable and reproducible SAR data during hit-to-lead optimization.

Synthesis of Advanced Heterocyclic Intermediates

As an N-substituted glycine derivative, (1-Methyl-piperidin-4-ylamino)-acetic acid serves as a versatile synthetic intermediate . Its primary and secondary amine functionalities allow for a wide range of derivatizations, including amide bond formation, reductive amination, and use as a component in multicomponent reactions to build more complex, functionalized heterocyclic systems for drug discovery.

Technical Documentation Hub

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